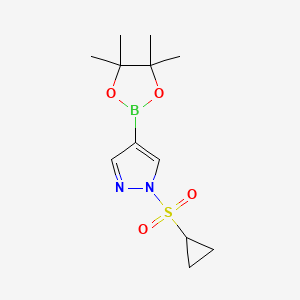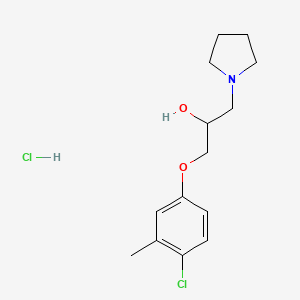![molecular formula C16H14N4O2 B2904417 N-cyano-3-ethyl-N-{[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline CAS No. 1423744-65-3](/img/structure/B2904417.png)
N-cyano-3-ethyl-N-{[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyano-3-ethyl-N-{[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline: is a compound notable for its unique chemical structure, which integrates cyano, ethyl, furan, and oxadiazole groups. Such compounds are often synthesized for their potential use in various chemical and biological applications due to their complex functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of N-cyano-3-ethyl-N-{[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline generally involves multi-step organic synthesis. Each step needs precise conditions, such as controlled temperatures, specific solvents, and appropriate catalysts to ensure the desired product's yield and purity. The process might start with the synthesis of intermediate compounds, like furan and oxadiazole derivatives, followed by their coupling under conditions that facilitate the formation of the final product. Typical reagents include N-cyanoaniline and ethyl-bromoacetate, followed by reaction with furan and oxadiazole derivatives.
Industrial Production Methods: : Industrial production of such compounds requires scalable and cost-effective methods. Techniques such as continuous flow synthesis and the use of automated reactors might be employed. These methods ensure consistent quality and yield at a larger scale, adhering to industrial safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation to form oxadiazole-oxide derivatives.
Reduction: : Reduction can yield amine derivatives, impacting its electronic and structural properties.
Substitution: : The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions: : Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substituting agents like halogens under mild conditions.
Major Products: : Major products include oxidized oxadiazole compounds, reduced amine variants, and substituted furans.
Scientific Research Applications
Chemistry: : It serves as a key intermediate in synthesizing more complex molecules for pharmaceuticals and agrochemicals.
Biology: : Its structural motif is often explored in drug discovery for antimicrobial, antiviral, and anticancer properties.
Medicine: : Potential use in developing novel therapeutics owing to its bioactive structural elements.
Industry: : Used in creating specialty chemicals and materials with tailored properties.
Mechanism of Action
Mechanism: : This compound exerts its effects through interaction with specific molecular targets, possibly enzymes or receptors, altering their activity.
Molecular Targets and Pathways: : It might target cellular pathways involving oxidative stress or inflammation, given its structural propensity for such interactions.
Comparison with Similar Compounds
Unique Features: : Compared to similar compounds, its integration of the furan and oxadiazole ring offers unique electronic properties and biological activity.
Similar Compounds: : Similar compounds include N-cyano-N-(furan-2-ylmethyl)aniline and 3-ethyl-N-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline. they lack the precise substitution pattern that provides the distinct characteristics of N-cyano-3-ethyl-N-{[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline.
Got any other topics you want to dive into next?
Properties
IUPAC Name |
(3-ethylphenyl)-[[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]methyl]cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-2-12-4-3-5-14(8-12)20(11-17)9-15-18-16(19-22-15)13-6-7-21-10-13/h3-8,10H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSLCINIGONJJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N(CC2=NC(=NO2)C3=COC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride](/img/structure/B2904338.png)
![ethyl 2-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2904340.png)
![2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2904341.png)


![{[2-(3,4-DIETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL 2,6-DIFLUOROBENZOATE](/img/structure/B2904349.png)

![2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2904351.png)





